1-(4-chlorobenzenesulfonyl)-N-phenylpyrrolidine-2-carboxamide
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Overview
Description
1-(4-chlorobenzenesulfonyl)-N-phenylpyrrolidine-2-carboxamide is an organic compound that features a pyrrolidine ring substituted with a 4-chlorobenzenesulfonyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzenesulfonyl)-N-phenylpyrrolidine-2-carboxamide typically involves multiple steps:
Formation of 4-chlorobenzenesulfonyl chloride: Chlorobenzene is reacted with chlorosulfonic acid in the presence of a halogenated aliphatic hydrocarbon solvent and an alkali metal salt of a mineral acid
N-phenylpyrrolidine-2-carboxamide synthesis: This intermediate is then reacted with N-phenylpyrrolidine-2-carboxamide under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzenesulfonyl)-N-phenylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation
Nucleophilic Substitution: The sulfonyl group can be replaced by nucleophiles under suitable conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, nitration would yield nitro derivatives, while nucleophilic substitution could yield various sulfonamide derivatives.
Scientific Research Applications
1-(4-chlorobenzenesulfonyl)-N-phenylpyrrolidine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Materials Science: It may be used in the development of advanced materials with specific properties, such as polymers and resins.
Biological Studies: The compound can be used to study the interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzenesulfonyl)-N-phenylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their function. This can affect various biological pathways, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(4-chlorobenzenesulfonyl)-N-phenylpyrrolidine-2-carboxamide is unique due to the combination of its structural features, which confer specific reactivity and potential biological activity. The presence of both the sulfonyl and carboxamide groups allows for diverse chemical interactions and applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-phenylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-13-8-10-15(11-9-13)24(22,23)20-12-4-7-16(20)17(21)19-14-5-2-1-3-6-14/h1-3,5-6,8-11,16H,4,7,12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSUECYHWISGIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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